

L-Palmitoylcarnitine TFA: Application Notes and Protocols for Cell Culture

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Compound of Interest

Compound Name: *L-Palmitoylcarnitine TFA*

Cat. No.: *B8139575*

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Introduction

L-Palmitoylcarnitine is a crucial intermediate in cellular metabolism, facilitating the transport of long-chain fatty acids into the mitochondria for subsequent β -oxidation and energy production. [1][2] As the trifluoroacetate (TFA) salt, L-Palmitoylcarnitine exhibits improved handling and solubility characteristics for in vitro studies. Accumulating evidence suggests that L-Palmitoylcarnitine is not merely a metabolic intermediate but also a signaling molecule implicated in various cellular processes, including apoptosis, calcium homeostasis, and inflammatory responses. [1][3][4] Its role in the pathology of several diseases, including cancer and neurodegenerative disorders, is an active area of investigation. These application notes provide a comprehensive protocol for the use of **L-Palmitoylcarnitine TFA** in cell culture experiments.

Data Presentation

Table 1: Effects of L-Palmitoylcarnitine on Cell Viability

Cell Line	Cell Type	Concentration Range	Duration	Effect	Reference
HT29	Colorectal Adenocarcinoma	50-100 μ M	24-48 h	Decreased cell survival	
HCT 116	Colorectal Adenocarcinoma	50-100 μ M	24-48 h	Decreased cell survival	
CCD 841	Non-transformed Colon Epithelial	50-100 μ M	24-48 h	No significant effect on survival	
MCF7	Breast Adenocarcinoma	50-100 μ M	24 h	Small effect on cell survival	
PC3	Prostate Adenocarcinoma	>50 μ M	Not Specified	Decreased cell viability	
PNT1A	Normal Prostate Epithelial	0-100 μ M	Not Specified	No toxic effect	
SiHa	Cervical Cancer	5, 10, 20 μ M	48 h	Reduced growth and proliferation	
HeLa	Cervical Cancer	5, 10, 20 μ M	48 h	Reduced growth and proliferation	
SH-SY5Y	Human Neuroblastoma	Not Specified	Not Specified	Enhanced tau phosphorylation	

Table 2: IC50 Values of L-Palmitoylcarnitine in Cancer Cell Lines

Cell Line	Cancer Type	IC50 Value	Exposure Time	Reference
SiHa	Cervical Cancer	~10 μ M	48 h	
HeLa	Cervical Cancer	~15 μ M	48 h	

Experimental Protocols

Protocol 1: Preparation of L-Palmitoylcarnitine TFA Stock Solution

This protocol details the preparation of a stock solution of **L-Palmitoylcarnitine TFA** for use in cell culture applications.

Materials:

- **L-Palmitoylcarnitine TFA** (powder)
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile, nuclease-free microcentrifuge tubes
- Vortex mixer
- Ultrasonic bath (optional)

Procedure:

- Calculate the required amount: Determine the desired stock concentration and final volume. For example, to prepare a 10 mM stock solution in 1 ml of DMSO, weigh out the appropriate amount of **L-Palmitoylcarnitine TFA**.
- Dissolution: Add the calculated amount of **L-Palmitoylcarnitine TFA** powder to a sterile microcentrifuge tube. Add the corresponding volume of DMSO.

- **Solubilization:** Vortex the solution vigorously to dissolve the powder. If necessary, briefly sonicate the tube or warm it to 37°C to aid dissolution. Ensure the solution is clear before proceeding.
- **Sterilization:** While not always necessary for DMSO stocks, if there are concerns about contamination, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter.
- **Aliquoting and Storage:** Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Cell Treatment with L-Palmitoylcarnitine TFA

This protocol provides a general guideline for treating cultured cells with **L-Palmitoylcarnitine TFA**.

Materials:

- Cultured cells in appropriate cell culture vessels
- Complete cell culture medium
- **L-Palmitoylcarnitine TFA** stock solution (from Protocol 1)
- Phosphate-buffered saline (PBS), sterile

Procedure:

- **Cell Seeding:** Seed cells at the desired density in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA analysis). Allow the cells to adhere and reach the desired confluency (typically 70-80%).
- **Preparation of Working Solution:** On the day of the experiment, thaw an aliquot of the **L-Palmitoylcarnitine TFA** stock solution. Prepare the desired final concentrations by diluting the stock solution in complete cell culture medium. For example, to achieve a final concentration of 50 µM in 1 ml of medium, add 5 µl of a 10 mM stock solution. It is crucial to

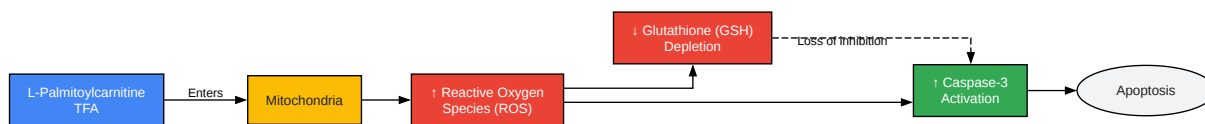
ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells (typically $\leq 0.1\%$).

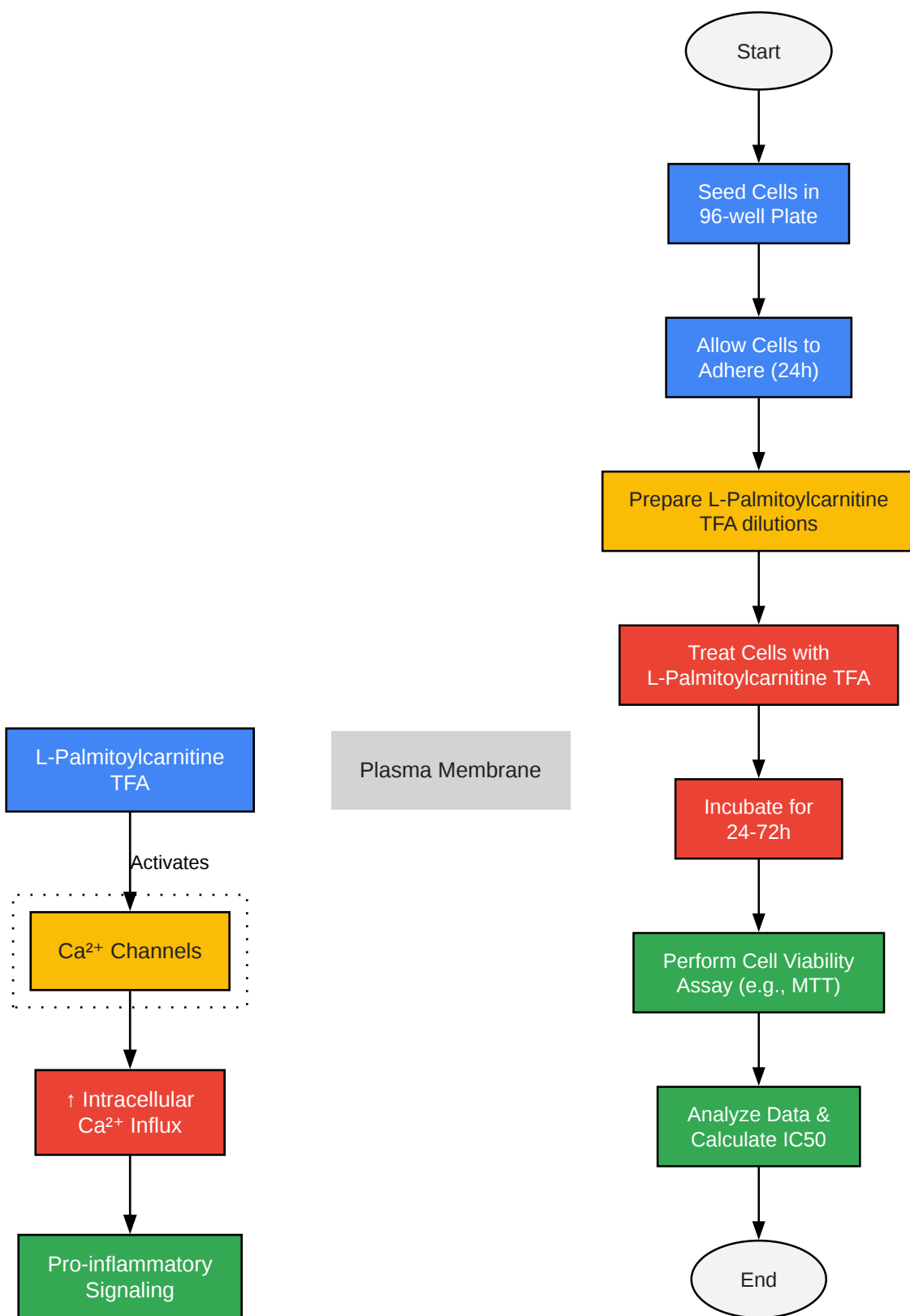
- Cell Treatment:
 - Remove the old medium from the cell culture vessels.
 - Wash the cells once with sterile PBS.
 - Add the freshly prepared medium containing the desired concentrations of **L-Palmitoylcarnitine TFA** to the cells.
 - Include a vehicle control group treated with the same concentration of solvent (e.g., DMSO) as the highest concentration of **L-Palmitoylcarnitine TFA** used.
- Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- Downstream Analysis: Following incubation, proceed with the planned downstream assays, such as cell viability assays (e.g., MTT, WST-1), apoptosis assays (e.g., caspase activity, Annexin V staining), protein analysis (e.g., Western blotting), or gene expression analysis (e.g., RT-qPCR).

Signaling Pathways and Experimental Workflows

L-Palmitoylcarnitine Induced Pro-Apoptotic Signaling in Cancer Cells

L-Palmitoylcarnitine has been shown to induce apoptosis in certain cancer cell lines, such as colorectal cancer cells. This is often associated with an increase in reactive oxygen species (ROS) and a depletion of glutathione (GSH), a key cellular antioxidant.





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